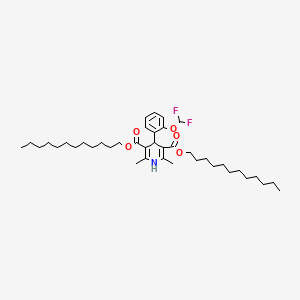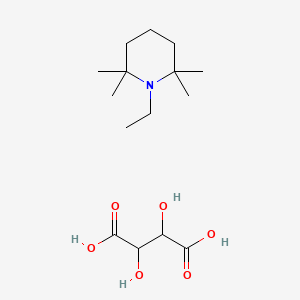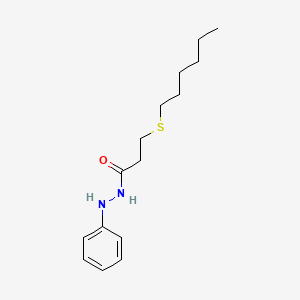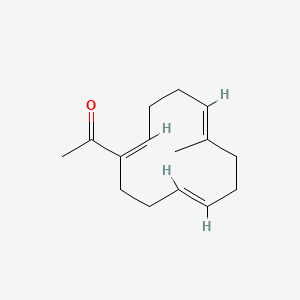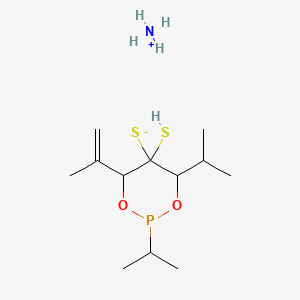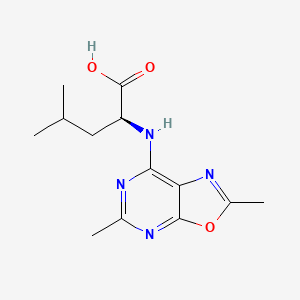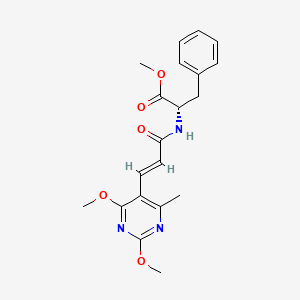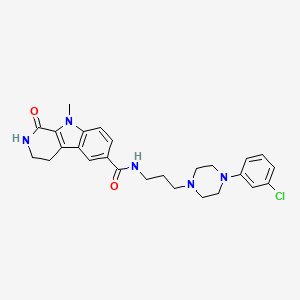
trans-5-Pentadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-5-Pentadecene: is an organic compound with the molecular formula C15H30 . It is an alkene with a trans configuration, meaning the hydrogen atoms attached to the carbon-carbon double bond are on opposite sides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogenation of Alkynes: One common method to synthesize trans-5-Pentadecene is through the partial hydrogenation of 5-pentadecyn-1-ol. This reaction typically uses a Lindlar catalyst to ensure the formation of the trans-alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods: : While specific industrial methods for this compound are not widely documented, the general principles of alkene synthesis, such as catalytic hydrogenation and olefin metathesis, are likely employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: trans-5-Pentadecene can undergo oxidation reactions, typically forming epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Although less common, the compound can be reduced to form pentadecane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bond.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., Br2 or Cl2) in the presence of light or a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Pentadecane.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
Chemistry
- Used as a starting material for the synthesis of more complex molecules.
- Employed in studying reaction mechanisms involving alkenes.
Biology and Medicine
Industry
- Utilized in the production of surfactants and lubricants.
- Acts as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism by which trans-5-Pentadecene exerts its effects, particularly in biological systems, involves its interaction with lipid membranes. As a skin penetration enhancer, it disrupts the lipid bilayer, increasing the permeability of the skin to various drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-5-Pentadecene: The cis isomer of trans-5-Pentadecene, differing in the spatial arrangement of hydrogen atoms around the double bond.
Pentadecane: A saturated hydrocarbon with no double bonds, making it less reactive compared to this compound.
Uniqueness
- The trans configuration of this compound provides it with distinct chemical properties, such as higher stability and different reactivity compared to its cis isomer.
- Its ability to act as a skin penetration enhancer sets it apart from other similar hydrocarbons .
Propriétés
Numéro CAS |
74392-33-9 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
(E)-pentadec-5-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h9,11H,3-8,10,12-15H2,1-2H3/b11-9+ |
Clé InChI |
DRATYHBVBILLKG-PKNBQFBNSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/CCCC |
SMILES canonique |
CCCCCCCCCC=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



